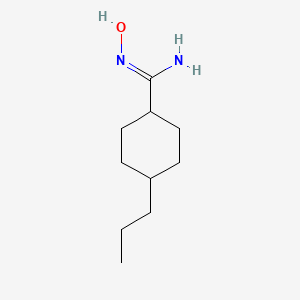

N'-hydroxy-4-propylcyclohexane-1-carboximidamide

Description

N'-hydroxy-4-propylcyclohexane-1-carboximidamide is a carboximidamide derivative characterized by a cyclohexane ring substituted with a propyl group at the 4-position and a hydroxycarboximidamide moiety at the 1-position. The compound belongs to a class of hydroxamic acid analogs, where the hydroxyimino group (-NHOH) is critical for chelating metal ions and modulating biological activity.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N'-hydroxy-4-propylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C10H20N2O/c1-2-3-8-4-6-9(7-5-8)10(11)12-13/h8-9,13H,2-7H2,1H3,(H2,11,12) |

InChI Key |

HPPFEMDYDYAFEI-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC1CCC(CC1)/C(=N/O)/N |

Canonical SMILES |

CCCC1CCC(CC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-propylcyclohexane-1-carboximidamide typically involves the reaction of 4-propylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-4-propylcyclohexane-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-propylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: The compound can participate in substitution reactions where the hydroxyl or propyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-hydroxy-4-propylcyclohexane-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-propylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

Hydrophobicity : The propylcyclohexane group in the target compound likely increases hydrophobicity (estimated XlogP ~1.5) compared to the indole derivative (XlogP 0.9) . This contrasts sharply with the highly hydrophobic N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (XlogP ~3.2) due to its aromatic chlorophenyl group .

Hydrogen Bonding: All carboximidamides share 2–3 hydrogen bond donors, enhancing solubility and target binding.

Biological Relevance: Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide are known for antioxidant activity in DPPH assays , suggesting the target compound may share similar redox properties.

Functional Group Variations

- Cyclohexane vs. Indole Core : The indole derivative’s aromatic system enables π-π stacking in enzyme active sites, whereas the cyclohexane ring in the target compound favors lipophilic interactions .

- Substituent Effects : The 4-propyl group enhances membrane permeability compared to polar methoxy or sulfonyl groups in analogs like N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide .

Biological Activity

N'-Hydroxy-4-propylcyclohexane-1-carboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol. The compound features a hydroxyl group and an imidamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other physiological processes.

- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and pain.

Biological Activity Assessment

Research studies have utilized various in vitro and in vivo assays to evaluate the biological activity of this compound. Key findings include:

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety profile of new compounds. Studies have shown that this compound exhibits varying degrees of cytotoxicity across different mammalian cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| MCF-7 | 15 | High sensitivity noted |

| NIH 3T3 | 30 | Lower sensitivity compared to others |

Antidiabetic Properties

The compound has shown promise in antidiabetic studies through the inhibition of key enzymes involved in glucose metabolism:

- α-Amylase Inhibition : In vitro assays demonstrated that this compound inhibits α-amylase activity, leading to reduced glucose absorption. α-Amylase Inhibition Assay

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine release from immune cells. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Diabetes Management : A study on diabetic rats treated with the compound showed improved glycemic control and enhanced insulin sensitivity compared to controls.

- Chronic Pain Models : In models of neuropathic pain, administration of this compound resulted in significant pain relief, suggesting its potential as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.